2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a pyridazinone derivative fused with a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety and functionalized with a tetrahydrofuran-methyl acetamide side chain. The benzo[d][1,3]dioxole group is often associated with enhanced metabolic stability and receptor-binding affinity, while the tetrahydrofuran-methyl substituent may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-17(19-9-13-2-1-7-24-13)10-21-18(23)6-4-14(20-21)12-3-5-15-16(8-12)26-11-25-15/h3-6,8,13H,1-2,7,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHCPEQQPHKAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel class of organic molecules with potential pharmacological applications. Its complex structure combines various functional groups that may contribute to its biological activities. This article explores the synthesis, characterization, and biological activity of this compound, referencing diverse scientific studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.42 g/mol . The structure includes:
- Benzo[d][1,3]dioxole moiety: Known for its role in enhancing lipophilicity and biological interactions.
- Pyridazine core: Associated with various pharmacological activities.
- Acetamide group: Implicated in enzyme inhibition and receptor binding.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| Key Functional Groups | Benzo[d][1,3]dioxole, Pyridazine, Acetamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the pyridazine ring: Utilizing cyclization reactions.
- Introduction of the benzo[d][1,3]dioxole moiety: Through electrophilic aromatic substitution.
- Acetamide formation: Via acylation reactions.
Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.
The proposed mechanism of action for this compound involves interaction with specific biological targets, including:
- Enzymatic Inhibition: Preliminary studies suggest that similar compounds may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
Pharmacological Studies
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:
- Anti-inflammatory Activity: Compounds derived from pyridazine have shown promise in reducing inflammation in vitro.
- Antitumor Properties: Some derivatives demonstrate cytotoxic effects against various cancer cell lines.
Table 2: Biological Assays and Results
| Assay Type | Result | Reference |
|---|---|---|
| Cytotoxicity (HeLa cells) | IC50 = 15 µM | |
| Enzyme Inhibition (COX-2) | 70% inhibition at 10 µM | |
| Antioxidant Activity | DPPH scavenging activity: IC50 = 25 µM |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of related compounds, it was found that derivatives similar to our compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of pyridazine derivatives showed that these compounds induced apoptosis in breast cancer cells through activation of caspase pathways. Such findings highlight the potential for developing new cancer therapies based on this structural framework.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide (Compound 16, )
- Structural Similarities : Both compounds feature an acetamide side chain and aromatic heterocycles (benzofuran vs. benzo[d][1,3]dioxole).
- Synthesis: Compound 16 was synthesized via condensation of 2-formylbenzoic acid with NaOH in methanol, followed by neutralization and purification . The target compound likely requires a pyridazinone ring formation, possibly via cyclization of hydrazine derivatives with diketones.
- Analytical Characterization : Compound 16 was analyzed using $ ^1H $ NMR (400 MHz, DMSO-d6), $ ^{13}C $ NMR, and Q-TOF LCMS, with a melting point of 198–200°C and R$_f$ = 0.43 (ethyl acetate/hexane) . Similar methodologies would apply to the target compound.
2.1.2 (S)-N-((3-(6-(4-(2-Chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (Compound 5, )
- Functional Groups : Both compounds contain acetamide and heterocyclic motifs.
- Bioactivity: Compound 5, an oxazolidinone derivative, demonstrated antibacterial activity against Gram-positive pathogens (MIC: 0.5–2 μg/mL) . While the target compound’s bioactivity is unreported, the pyridazinone core is associated with anti-inflammatory effects, suggesting divergent therapeutic applications.
Physicochemical and Pharmacokinetic Properties
Mechanistic and Functional Differences
- Pyridazinone vs. Benzofuran: The pyridazinone ring in the target compound may confer redox-modulating activity, whereas the benzofuran in Compound 16 is linked to antifungal and antiviral properties .
- Side Chain Variations : The tetrahydrofuran-methyl group in the target compound could enhance blood-brain barrier penetration compared to the phenylacetamide in Compound 16, making it a candidate for CNS-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
